molecular formula C14H10O5 B14239793 1,4,7-trihydroxy-5-methoxy-9H-fluoren-9-one CAS No. 365545-85-3

1,4,7-trihydroxy-5-methoxy-9H-fluoren-9-one

Cat. No.: B14239793
CAS No.: 365545-85-3
M. Wt: 258.23 g/mol
InChI Key: QYZVZXXDXPZMHM-UHFFFAOYSA-N
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Description

1,4,7-Trihydroxy-5-methoxy-9H-fluoren-9-one is a chemical compound belonging to the fluorenone family. Fluorenones are known for their diverse biological activities and are often found in natural products. This particular compound has been isolated from plants like Dendrobium chrysotoxum and has shown promising cytotoxic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,7-trihydroxy-5-methoxy-9H-fluoren-9-one typically involves multi-step organic reactions. One common method includes the hydroxylation and methoxylation of fluorenone derivatives under controlled conditions. Specific reagents and catalysts are used to achieve the desired substitution patterns on the fluorenone core .

Industrial Production Methods

large-scale synthesis would likely involve optimizing the laboratory methods for higher yields and purity, using industrial-grade reagents and equipment .

Chemical Reactions Analysis

Types of Reactions

1,4,7-Trihydroxy-5-methoxy-9H-fluoren-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .

Scientific Research Applications

1,4,7-Trihydroxy-5-methoxy-9H-fluoren-9-one has several scientific research applications:

Mechanism of Action

The mechanism by which 1,4,7-trihydroxy-5-methoxy-9H-fluoren-9-one exerts its effects involves its interaction with cellular components. It has been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death). The compound targets specific molecular pathways involved in cell proliferation and survival, leading to the selective killing of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4,7-Trihydroxy-5-methoxy-9H-fluoren-9-one is unique due to its specific substitution pattern, which contributes to its distinct biological activities. Its selective cytotoxicity against certain cancer cell lines makes it a promising candidate for further research and potential therapeutic applications .

Properties

CAS No.

365545-85-3

Molecular Formula

C14H10O5

Molecular Weight

258.23 g/mol

IUPAC Name

1,4,7-trihydroxy-5-methoxyfluoren-9-one

InChI

InChI=1S/C14H10O5/c1-19-10-5-6(15)4-7-11(10)12-8(16)2-3-9(17)13(12)14(7)18/h2-5,15-17H,1H3

InChI Key

QYZVZXXDXPZMHM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1C3=C(C=CC(=C3C2=O)O)O)O

Origin of Product

United States

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